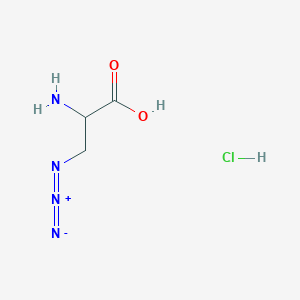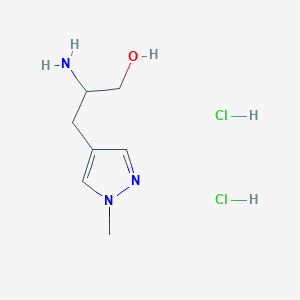![molecular formula C17H18FN3OS B2703416 N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-61-5](/img/structure/B2703416.png)
N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a compound that has been studied for its antiproliferative activities . It is part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types .
Synthesis Analysis
The synthesis of this compound involves a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) which was stirred at 80 °C for 8 hours .Molecular Structure Analysis
The molecular formula of this compound is C17H18FN3OS, and it has a molecular weight of 331.41.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The mixture used in the synthesis was cooled to room temperature and quenched with water .Scientific Research Applications
Synthesis and Biological Evaluation
N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, compounds with the imidazo[2,1-b]thiazole scaffold have been designed and synthesized, showing promising cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These compounds, especially those with modifications on the imidazothiazole molecules, exhibited significant inhibition on VEGFR2, showing potential as inhibitors against cancer cell lines compared with sorafenib (Ding et al., 2012).
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities were evaluated towards various cancer cell lines. Some derivatives demonstrated significant cytotoxic results against breast cancer, suggesting their potential as anticancer agents (Abu-Melha, 2021).
Antimicrobial and Antifungal Activities
Compounds bearing the imidazo[2,1-b]thiazole moiety have been assessed for their antimicrobial and antifungal activities. The antimicrobial activities of these compounds were evaluated against a range of bacterial and fungal strains, revealing that some of the synthesized compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Insecticidal Assessment
Innovative heterocycles incorporating the thiadiazole moiety have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study indicates the potential use of these compounds in developing new insecticidal agents (Fadda et al., 2017).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These complexes showed significant antioxidant activity, demonstrating the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Mechanism of Action
Target of action
Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” might interact with various targets in the body.
Mode of action
The interaction of indole and thiazole derivatives with their targets can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the bioavailability of this compound.
Result of action
Indole and thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.
Properties
IUPAC Name |
N,N-diethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-3-20(4-2)16(22)9-14-11-23-17-19-15(10-21(14)17)12-5-7-13(18)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMKCSAXLUREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)





![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)



![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)
